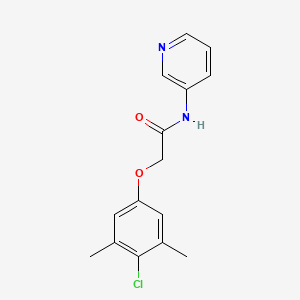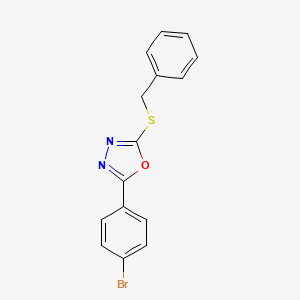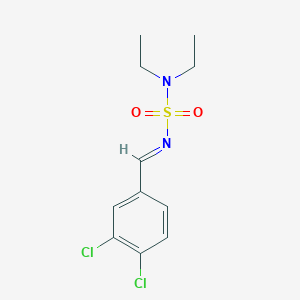
N-(3-cyanophenyl)-3,5-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-cyanophenyl)-3,5-dimethylbenzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a metabolic regulator that plays a crucial role in maintaining cellular energy homeostasis. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic diseases, such as type 2 diabetes and obesity.
作用机制
N-(3-cyanophenyl)-3,5-dimethylbenzamide activates AMPK by binding to the γ-subunit of the enzyme. This binding induces a conformational change that results in the phosphorylation and activation of AMPK. Activated AMPK then phosphorylates downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase and glucose transporter 4, leading to increased glucose uptake and fatty acid oxidation.
Biochemical and Physiological Effects
N-(3-cyanophenyl)-3,5-dimethylbenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase glucose uptake and insulin sensitivity in skeletal muscle cells, liver cells, and adipocytes. N-(3-cyanophenyl)-3,5-dimethylbenzamide has also been shown to reduce body weight and improve glucose tolerance in obese mice. Furthermore, N-(3-cyanophenyl)-3,5-dimethylbenzamide has been shown to have anti-inflammatory effects and to protect against liver damage in animal models of non-alcoholic fatty liver disease.
实验室实验的优点和局限性
N-(3-cyanophenyl)-3,5-dimethylbenzamide has several advantages for lab experiments. It is a small molecule activator of AMPK, which makes it easy to administer and study. It has also been shown to have high potency and selectivity for AMPK activation. However, N-(3-cyanophenyl)-3,5-dimethylbenzamide has some limitations for lab experiments. It is not a natural compound, which may limit its translational potential. In addition, it may have off-target effects that could complicate data interpretation.
未来方向
There are several future directions for the study of N-(3-cyanophenyl)-3,5-dimethylbenzamide. One potential direction is to investigate its potential therapeutic applications in the treatment of metabolic diseases, such as type 2 diabetes and obesity. Another potential direction is to study its effects on other physiological processes, such as autophagy and inflammation. Furthermore, the development of more potent and selective activators of AMPK, based on the structure of N-(3-cyanophenyl)-3,5-dimethylbenzamide, could lead to the discovery of new therapeutic agents for the treatment of metabolic diseases.
合成方法
N-(3-cyanophenyl)-3,5-dimethylbenzamide can be synthesized through a multi-step process involving the reaction of 3,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-cyanophenylamine to form the desired amide product. The synthesis method has been optimized to yield high purity and high yield of N-(3-cyanophenyl)-3,5-dimethylbenzamide.
科学研究应用
N-(3-cyanophenyl)-3,5-dimethylbenzamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, liver cells, and adipocytes. N-(3-cyanophenyl)-3,5-dimethylbenzamide has also been shown to reduce body weight and improve glucose tolerance in obese mice. Furthermore, N-(3-cyanophenyl)-3,5-dimethylbenzamide has been shown to have anti-inflammatory effects and to protect against liver damage in animal models of non-alcoholic fatty liver disease.
属性
IUPAC Name |
N-(3-cyanophenyl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-6-12(2)8-14(7-11)16(19)18-15-5-3-4-13(9-15)10-17/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGMCBMAOVSYKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358735 |
Source


|
| Record name | N-(3-cyanophenyl)-3,5-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
695172-34-0 |
Source


|
| Record name | N-(3-cyanophenyl)-3,5-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine](/img/structure/B5791225.png)
![N-{4-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl}benzamide](/img/structure/B5791253.png)


![4-[(4-{[(2-ethylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B5791275.png)
![N-methyl-3-phenyl-N-[2-(2-pyridinyl)ethyl]-1-propanamine](/img/structure/B5791276.png)

![N-(4-{[(3-chloro-4-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5791291.png)

![N-(2,4-difluorophenyl)-2-[(4-hydroxyphenyl)acetyl]hydrazinecarboxamide](/img/structure/B5791309.png)
![2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B5791316.png)
![4-bromo-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5791322.png)
![N-cyclopentyl-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarbothioamide](/img/structure/B5791323.png)
![4-fluoro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5791328.png)